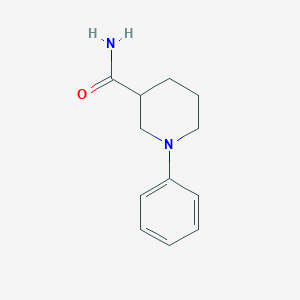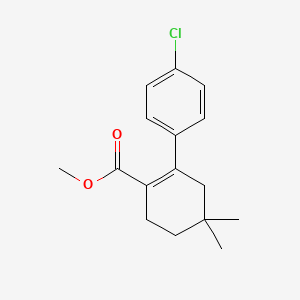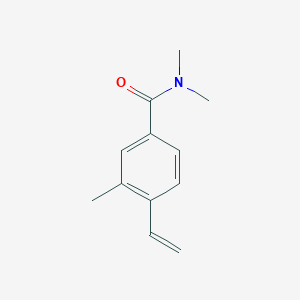
1-Fenilpiperidin-3-carboxamida
Descripción general
Descripción
1-Phenylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño y desarrollo de fármacos
1-Fenilpiperidin-3-carboxamida: es un compuesto valioso en el campo del diseño y desarrollo de fármacos. Su núcleo de piperidina es una característica común en muchos productos farmacéuticos, que sirve como bloque de construcción para la síntesis de diversos agentes terapéuticos . La estructura del compuesto permite la creación de derivados con potenciales actividades farmacológicas, que incluyen propiedades anticancerígenas, antimicrobianas y analgésicas .
Síntesis de piperidinas biológicamente activas
Los investigadores se centran en sintetizar piperidinas biológicamente activas que puedan servir como posibles fármacos. La versatilidad de This compound la convierte en una candidata ideal para reacciones intra e intermoleculares, lo que lleva a la formación de diversos derivados de piperidina con mayor actividad biológica .
Investigación anticancerígena
En el ámbito de la investigación anticancerígena, los derivados de This compound se están explorando por su citotoxicidad contra varias líneas celulares cancerosas. Estos compuestos se evalúan por su capacidad para inducir la apoptosis e inhibir la proliferación de células tumorales, lo que los convierte en candidatos prometedores para la terapia contra el cáncer .
Terapia de la enfermedad de Alzheimer
La parte de piperidina es significativa en el desarrollo de fármacos para la terapia de la enfermedad de Alzheimer. Los derivados de This compound se investigan por su potencial como anticolinérgicos, que pueden desempeñar un papel en el control de los síntomas de la enfermedad de Alzheimer al afectar la actividad de los neurotransmisores .
Aplicaciones analgésicas
Como analgésico, This compound y sus derivados se estudian por su eficacia en el alivio del dolor. La capacidad del compuesto para modular los receptores del dolor podría conducir al desarrollo de nuevos medicamentos para el control del dolor .
Investigación y síntesis químicas
En la investigación química, This compound se utiliza por su reactividad y su potencial para formar diversas estructuras químicas. Sirve como sustrato para reacciones multicomponente, ciclación y aminación, lo que contribuye al avance de la química orgánica sintética .
Mecanismo De Acción
Target of Action
1-Phenylpiperidine-3-carboxamide is a potent anti-Hepatitis B virus (HBV) agent . It acts as a capsid assembly modulator (CAM), which is a class of compounds that interfere with the assembly of the HBV capsid, a protein shell that protects the viral genome and is essential for its replication .
Mode of Action
The compound interacts with the HBV core protein homodimer, which forms the biologically competent HBV nucleocapsids by encapsulating the viral pre-genomic RNA and polymerase . By modulating the assembly of these nucleocapsids, 1-Phenylpiperidine-3-carboxamide disrupts the viral life cycle and inhibits HBV replication .
Biochemical Pathways
It is known that the compound interferes with the life cycle of hbv, particularly the genome packaging and maintenance of chronic hbv infection
Result of Action
The primary result of 1-Phenylpiperidine-3-carboxamide’s action is the inhibition of HBV replication. By disrupting the assembly of HBV nucleocapsids, the compound prevents the virus from replicating and spreading, thereby exerting its anti-HBV effects .
Análisis Bioquímico
Biochemical Properties
1-Phenylpiperidine-3-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, it can bind to specific enzymes, potentially inhibiting or activating their catalytic functions. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 1-Phenylpiperidine-3-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of certain genes, leading to changes in cellular behavior. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1-Phenylpiperidine-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpiperidine-3-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-Phenylpiperidine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and other detrimental outcomes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic use .
Metabolic Pathways
1-Phenylpiperidine-3-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux within cells. These interactions can lead to changes in metabolite levels, which are essential for understanding the compound’s overall impact on cellular metabolism. The study of these metabolic pathways provides insights into the compound’s potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Phenylpiperidine-3-carboxamide within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions are essential for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
1-Phenylpiperidine-3-carboxamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-phenylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKZWKKEYNZSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737231 | |
| Record name | 1-Phenylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58971-08-7 | |
| Record name | 1-Phenylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)


![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)

![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)


![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)

